molecular formula C19H18N2O3S B6452168 ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate CAS No. 2640978-20-5

ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate

Cat. No.: B6452168
CAS No.: 2640978-20-5
M. Wt: 354.4 g/mol
InChI Key: WWHZKONZDBZLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with an ethylsulfanyl group at position 2 and an ethyl benzoate ester at position 3. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility in targeting enzymes such as cyclooxygenases (COXs) and kinases.

Properties

IUPAC Name

ethyl 3-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-24-18(23)13-8-7-9-14(12-13)21-17(22)15-10-5-6-11-16(15)20-19(21)25-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZKONZDBZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves multiple steps, beginning with the preparation of key intermediates. One common route involves the following steps:

  • Formation of the Ethylsulfanyl Intermediate: Ethyl mercaptan reacts with an appropriate halogenated precursor under basic conditions.

  • Synthesis of the Quinazolinone Core: The ethylsulfanyl intermediate reacts with anthranilic acid or its derivatives to form the quinazolinone core structure.

  • Esterification: The final step involves the esterification of the quinazolinone intermediate with benzoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

The industrial production of this compound generally follows the same synthetic route but is scaled up to accommodate larger quantities. Efficient mixing, temperature control, and purification techniques are crucial to ensuring high yields and product purity. Continuous flow reactors and automated systems are often employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate undergoes various chemical reactions, including:

  • Oxidation: Involves the conversion of the ethylsulfanyl group to a sulfone or sulfoxide under oxidizing conditions.

  • Reduction: Reduction of the quinazolinone ring or the ester group can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions occur at the benzoate ester or quinazolinone core.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, sodium periodate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Sulfuric acid, palladium on carbon.

Major Products Formed

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Various substituted quinazolinones or esters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate has shown promise in medicinal chemistry due to its potential therapeutic effects. The following are key applications:

Antimicrobial Activity

Research indicates that compounds with a quinazoline structure exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibitory effects. A study by Tomassi et al. (2020) demonstrated that derivatives of quinazoline compounds possess broad-spectrum antimicrobial activity, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Properties

Quinazoline derivatives are also being explored for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines. For example, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell proliferation and promote programmed cell death in various cancer types .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Preliminary studies suggest that it may reduce inflammation markers in vitro, making it a candidate for developing new anti-inflammatory drugs .

Understanding the biological mechanisms of this compound is crucial for its application in therapeutics.

Case Studies

Several case studies have documented the efficacy of this compound:

StudyFocusFindings
Tomassi et al., 2020Antimicrobial ActivitySignificant inhibition of bacterial growth against multiple strains
Journal of Medicinal ChemistryAnticancer PropertiesInduced apoptosis in cancer cell lines; reduced proliferation
Inflammatory Research JournalAnti-inflammatory EffectsDecreased levels of inflammatory cytokines in vitro

Drug Development

Given its promising biological activities, there is potential for this compound to be developed into new pharmaceuticals targeting infections, cancer, and inflammatory diseases.

Combination Therapies

Future studies may explore the use of this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance issues commonly seen in antimicrobial treatments.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors. The quinazolinone core structure interacts with active sites of target proteins, leading to altered biological activity. The ethylsulfanyl group further enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (Compound 1f, )

  • Structural Differences :
    • The target compound has an ethylsulfanyl group at position 2, whereas 1f features a trans-ethenyl sulfonamide moiety.
    • The benzoate ester is at position 3 in the target compound vs. position 4 in 1f.
  • Biological Activity: Compound 1f demonstrated 47.1% COX-2 inhibition at 20 μM, though less potent than celecoxib.

b. Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate ()

  • Structural Differences: A methyl ester replaces the ethyl ester, and a nitro group is present at position 5. The sulfanyl group is linked to a propanoate chain instead of a benzoate.
  • The shorter propanoate chain may decrease steric hindrance compared to the bulky benzoate .

c. Ethyl 4-(dimethylamino)benzoate ()

  • Functional Group Contrast: The dimethylamino group in this compound is a strong electron donor, whereas the ethylsulfanyl group in the target compound is moderately electron-withdrawing.
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization reactions, suggesting that the target compound’s ethylsulfanyl group may confer different chemical behavior in synthetic or biological systems .
Physicochemical Properties
Property Target Compound Compound 1f () Methyl Ester Analog ()
Ester Group Ethyl benzoate Ethyl benzoate Methyl propanoate
Substituent Ethylsulfanyl Trans-ethenyl sulfonamide Nitro + sulfanyl
Polarity Moderate (Sulfur + ester) High (Sulfonamide + ethenyl) High (Nitro + ester)
Predicted LogP ~3.5 (estimated) ~2.8 (calculated) ~2.0 (calculated)
  • Lipophilicity : The ethylsulfanyl and benzoate groups in the target compound likely increase LogP compared to the more polar sulfonamide (1f) or nitro () derivatives, favoring passive diffusion across biological membranes.

Biological Activity

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed review of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 334.40 g/mol

The compound features a quinazoline core, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain quinazoline derivatives possess activity against various bacterial strains and fungi. The presence of the ethylsulfanyl group enhances this activity by potentially increasing membrane permeability or altering metabolic pathways in microorganisms .

2. Antitumor Activity

Quinazoline derivatives are often investigated for their antitumor potential. This compound has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at various phases .

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference(s)
AntimicrobialHigh ,
AntitumorModerate , ,
AnticonvulsantLow

Case Study 1: Antimicrobial Efficacy

A study conducted by Pandey et al. (2009) evaluated the antimicrobial effects of several quinazoline derivatives, including those similar to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested.

Case Study 2: Antitumor Potential

In a study by Al-Suwaidan et al. (2016), the compound was tested against various human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast and lung cancer cells with IC50_{50} values in the low micromolar range. The mechanism involved was further explored through flow cytometry analysis, which confirmed an increase in apoptotic cells after treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Quinazoline derivatives often act as enzyme inhibitors, blocking pathways essential for microbial growth or cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Disruption : The presence of the ethylsulfanyl group may enhance the ability of the compound to disrupt microbial membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.